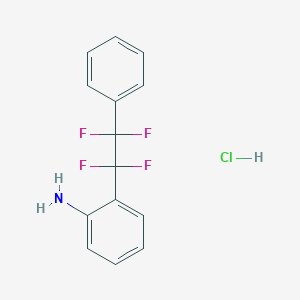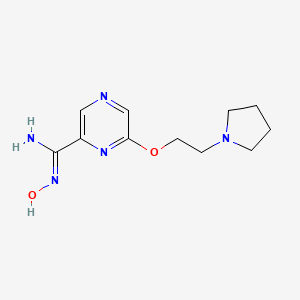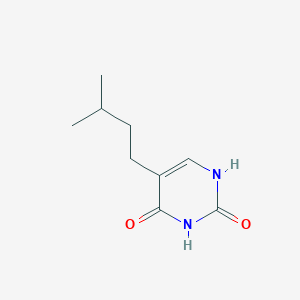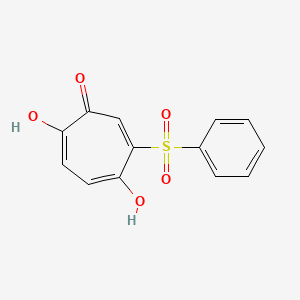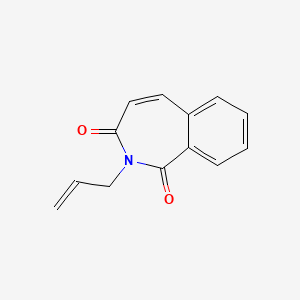
2-(Prop-2-en-1-yl)-1H-2-benzazepine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-en-1-yl)-1H-2-benzazepine-1,3(2H)-dione is an organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-1H-2-benzazepine-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally benign conditions, such as aqueous media, is preferred to ensure safety and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)-1H-2-benzazepine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Prop-2-en-1-yl)-1H-2-benzazepine-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)-1H-2-benzazepine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: Used in similar synthetic routes.
4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline: A precursor in the synthesis of the compound.
Propargyl Compounds: Known for their cytotoxic activity and used in related research.
Uniqueness
2-(Prop-2-en-1-yl)-1H-2-benzazepine-1,3(2H)-dione stands out due to its unique structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest.
Properties
CAS No. |
61598-46-7 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-prop-2-enyl-2-benzazepine-1,3-dione |
InChI |
InChI=1S/C13H11NO2/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13(14)16/h2-8H,1,9H2 |
InChI Key |
UJLYSGLEUWDAKA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C=CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Butylsulfanyl)methyl]-4-chlorophenol](/img/structure/B14576375.png)
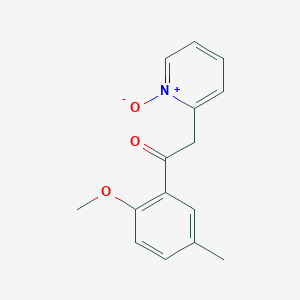
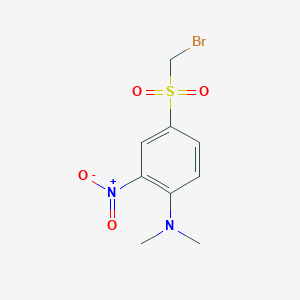
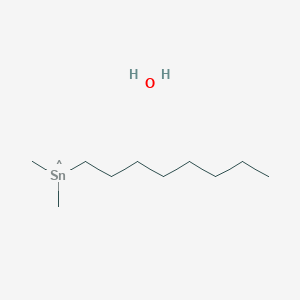
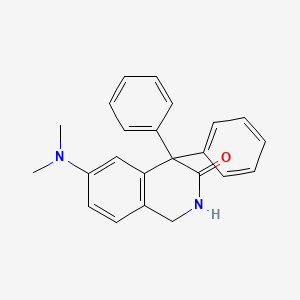
![6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14576417.png)
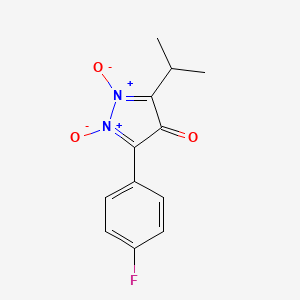
![Benzoic acid, 4,4'-[oxybis(methyleneoxy)]bis-, diethyl ester](/img/structure/B14576427.png)
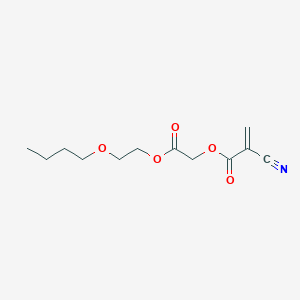
![[(1-Phenylnon-2-en-2-yl)sulfanyl]benzene](/img/structure/B14576439.png)
